molecular formula C12H12O4 B8560340 6,6-Dimethyl-7,8-dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-8-one

6,6-Dimethyl-7,8-dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-8-one

Cat. No. B8560340
M. Wt: 220.22 g/mol
InChI Key: MOXBXXGPHQPQAA-UHFFFAOYSA-N
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Patent
US04968819

Procedure details

A mixture of 20 ml of water, 5.2 g (30 millimole) of dibromo-methane and 0.5 g (1 millimole) of Adogen 464 (Aldrich) is heated to boiling under vigorous stirring. A solution of 4.2 g (20 millimoles) of 6,7-dihydroxy-2,2-dimethyl-4-chromanone and 50 ml of a 5% sodium hydroxide solution is added dropwise within 2 hours and heated to boiling for a further hour. The mixture is diluted with 100 ml of water and extracted twice with 50 ml of chloroform each. The organic layer is washed twice with 50 ml of water, dried over sodium sulfate, the solvent is removed and the residue crystallized from hexane. Thus 3.6 g of the desired compound are obtained, yield 85%. Mp: 61°-62° C.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
Br[CH2:2]Br.[OH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[OH:15])[O:11][C:10]([CH3:17])([CH3:16])[CH2:9][C:8]2=[O:18].[OH-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[CH2:2]1[O:15][C:14]2[CH:13]=[C:12]3[C:7]([C:8](=[O:18])[CH2:9][C:10]([CH3:16])([CH3:17])[O:11]3)=[CH:6][C:5]=2[O:4]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
OC=1C=C2C(CC(OC2=CC1O)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
BrCBr
Name
Quantity
0.5 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
heated
WAIT
Type
WAIT
Details
to boiling for a further hour
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 ml of chloroform each
WASH
Type
WASH
Details
The organic layer is washed twice with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue crystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C3C(CC(OC3=CC2O1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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